(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
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Overview
Description
The compound "(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" is a cyclic organic molecule with multiple functional groups, including an amino group and a dioxolane moiety. These features suggest it could exhibit interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of cyclic compounds with similar complexity often involves multi-step processes. For example, compounds with dioxolane groups and amino functionalities have been synthesized through reactions involving precursors like 1,3-dioxin-4-ones or cyclohexanone derivatives, utilizing nucleophilic substitutions and cyclization reactions (Katritzky et al., 2005).
Scientific Research Applications
Synthesis and Chemical Transformation
Carbocyclic Sinefungin The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol serves as a starting point for the synthesis of carbocyclic sinefungin, an important molecule with diverse potential applications. The synthesis involves an 18-step preparation, demonstrating its complexity and the potential for generating various analogs by altering the heterocyclic base and the amino acid side chain (Yin, Zhao, & Schneller, 2007).
C-Nucleoside Synthesis The compound also serves as a cyclopentyl unit in the preparation of C-5′-nor-3-deazaaristeromycin diastereomeric analogues. The synthesis involves constructing a fused imidazo unit between the cyclopentyl ring and a dichloropyrazine. This synthesis pathway is notable for its use of the compound as a scaffold for building complex nucleoside analogs (Ye & Schneller, 2014).
Intermediate for Carbocyclic Nucleosides The compound is a key intermediate in the synthesis of carbocyclic nucleosides, which are significant in pharmaceutical chemistry. The synthesis involves a catalytic dihydroxylation and a subsequent lactam ring-opening reaction. This process highlights the compound's role in the synthesis of adenosine agonists, a class of compounds with various therapeutic applications (Bannister et al., 1997).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves the conversion of a cyclic ketone to a cyclic alcohol through a reduction reaction, followed by the introduction of an amino group through a reductive amination reaction.", "Starting Materials": [ "Cyclic ketone (3aS,4R,6S,6aR)-rel-2,2-dimethyl-3a,4,5,6,6a,7-hexahydro-1H-cyclopenta[d]oxazole-4,6-dione", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve the cyclic ketone in ethanol and add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours until the reduction reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium borohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the cyclic alcohol", "Dissolve the cyclic alcohol in ethanol and add ammonium chloride and sodium cyanoborohydride to the solution", "Stir the mixture at room temperature for several hours until the reductive amination reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium cyanoborohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the final product, (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" ] } | |
CAS RN |
88756-83-6 |
Product Name |
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Molecular Formula |
C₈H₁₅NO₃ |
Molecular Weight |
173.21 |
synonyms |
(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Origin of Product |
United States |
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